molecular formula C22H18O8 B1249985 Cleistanone(rac)

Cleistanone(rac)

Cat. No.: B1249985
M. Wt: 410.4 g/mol
InChI Key: XURLTFUKDPZAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cleistanone(rac) is an arylnaphthalide lignan isolated from Cleistanthus collinus, a plant known for its bioactive lignans. Structurally, it belongs to the aryl naphthalene lignan family, characterized by a naphthalene core fused with a lactone ring. Cleistanone(rac) exhibits cytotoxicity against cancer cell lines, such as the MT2 T lymphocytic leukemia cell line, with an IC50 value of 38.1 µM . Its acetyl derivative (compound 7) shows enhanced activity (IC50: 27.2 µM), comparable to the chemotherapeutic agent etoposide (IC50: 22.1 µM) .

Properties

Molecular Formula

C22H18O8

Molecular Weight

410.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-hydroxy-3,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C22H18O8/c1-25-14-7-11-12(8-15(14)26-2)20(23)19-18(21(24)30-22(19)27-3)17(11)10-4-5-13-16(6-10)29-9-28-13/h4-8,22-23H,9H2,1-3H3

InChI Key

XURLTFUKDPZAPN-UHFFFAOYSA-N

Canonical SMILES

COC1C2=C(C3=CC(=C(C=C3C(=C2C(=O)O1)C4=CC5=C(C=C4)OCO5)OC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Natural Analogues

Structural and Functional Similarities

Cleistanone(rac) shares structural homology with other lignans from Cleistanthus collinus, including diphyllin, cleistanthins A, C, D, and 4-O-(30-O-methyl-β-D-glucopyranosyl)-diphyllin . These compounds differ in substituents (e.g., glycosylation, lactone modifications), which influence their bioactivity and solubility.

Table 1: Cytotoxicity of Cleistanone(rac) and Natural Analogues
Compound Source Target Cell Line IC50 Mechanism Reference
Cleistanone(rac) Cleistanthus collinus MT2 (leukemia) 38.1 µM Not fully elucidated
Diphyllin Cleistanthus collinus MT2 ~20–30 µM* Topoisomerase II inhibition
Lignans 2–6 Justicia patentiflora Multiple cancer 0.01–0.1 µM G0/G1 cell cycle blockade
Lignans 2–5 Dysosma versipellis LNCaP (prostate) 0.031–0.15 µM Androgen receptor antagonism

*Approximate value based on structural similarity to cleistanone.

Key Findings :

  • Cleistanone(rac) exhibits moderate cytotoxicity compared to lignans from Justicia patentiflora and Dysosma versipellis, which show nanomolar-range IC50 values .
  • Diphyllin, a structural analogue, is more potent than Cleistanone(rac), likely due to enhanced interaction with topoisomerase II .
Table 2: Bioactivity of Cleistanone(rac) Derivatives
Derivative Modification Activity Mechanism/Application Reference
Acetyl-Cleistanone (Cpd 7) Acetylation at C-7 Anticancer Enhanced cytotoxicity vs. MT2
O-(Piperidinyl) ethyl Piperidinyl ethyl group Anti-COPD Reduces lung inflammation
O-(1H-Tetrazolyl) ethyl Tetrazole substitution Anti-tumor Induces apoptosis in solid tumors
O-(Imidazolyl) ethyl Imidazole substitution Antibacterial Inhibits Gram-positive pathogens

Key Findings :

  • Acetylation at specific positions (e.g., C-7) improves cytotoxicity, likely by enhancing membrane permeability .
  • Heterocyclic substitutions (tetrazole, imidazole) introduce new functionalities, enabling antibacterial and anti-tumor effects absent in the parent compound .

Mechanistic Insights and Limitations

  • Natural Analogues: Lignans like those from Justicia patentiflora induce G0/G1 cell cycle arrest, while Cleistanone(rac)’s mechanism remains less defined .
  • Synthetic Derivatives: The anti-COPD activity of the O-(piperidinyl) ethyl derivative suggests modulation of inflammatory pathways, distinct from Cleistanone(rac)’s cytotoxic action .
  • Limitations: Cleistanone(rac)’s moderate potency compared to other lignans limits its standalone therapeutic use. However, structural optimization (e.g., acetyl derivatives) bridges this gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cleistanone(rac)
Reactant of Route 2
Reactant of Route 2
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